molecular formula C11H11N3O5 B8282305 ethyl 3-methoxy-5-nitro-1H-indazol-1-carboxylate

ethyl 3-methoxy-5-nitro-1H-indazol-1-carboxylate

Cat. No. B8282305
M. Wt: 265.22 g/mol
InChI Key: KAXQXFSKVXQQKQ-UHFFFAOYSA-N
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Patent
US09051310B2

Procedure details

Iodomethane (10 ml) and cesium carbonate (4.89 g) were added to an acetone (20 ml) solution containing ethyl 3-hydroxy-5-nitro-1H-indazol-1-carboxylate (2.51 g) obtained in the 2nd step under ice cooling in a nitrogen atmosphere, followed by stirring at 80° C. for 0.5 hours. An insoluble precipitate was removed by filtration and the solvent was distilled away under reduced pressure. The obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:0 to 4:1). A white solid of ethyl 3-methoxy-5-nitro-1H-indazol-1-carboxylate (1.24 g) was thus obtained.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
IC.[C:3](=O)([O-])[O-].[Cs+].[Cs+].[OH:9][C:10]1[C:18]2[C:13](=[CH:14][CH:15]=[C:16]([N+:19]([O-:21])=[O:20])[CH:17]=2)[N:12]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[N:11]=1>CC(C)=O>[CH3:3][O:9][C:10]1[C:18]2[C:13](=[CH:14][CH:15]=[C:16]([N+:19]([O-:21])=[O:20])[CH:17]=2)[N:12]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[N:11]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
IC
Name
Quantity
4.89 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2.51 g
Type
reactant
Smiles
OC1=NN(C2=CC=C(C=C12)[N+](=O)[O-])C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring at 80° C. for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in the 2nd step under ice cooling in a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
An insoluble precipitate was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:0 to 4:1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC1=NN(C2=CC=C(C=C12)[N+](=O)[O-])C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: CALCULATEDPERCENTYIELD 46.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.